Glucagon HCl Glucagon HCl Glucagon is a peptide hormone, produced by alpha cells of the pancreas. It works to raise the concentration of glucose in the bloodstream. Its effect is opposite that of insulin, which lowers the glucose. The pancreas releases glucagon when the concentration of glucose in the bloodstream falls too low. Glucagon causes the liver to convert stored glycogen into glucose, which is released into the bloodstream. High blood-glucose levels stimulate the release of insulin. Insulin allows glucose to be taken up and used by insulin-dependent tissues.
Brand Name: Vulcanchem
CAS No.: 16941-32-5
VCID: VC0528972
InChI: InChI=1S/C153H225N43O49S.4ClH/c1-72(2)52-97(133(226)176-96(47-51-246-11)132(225)184-104(60-115(159)209)143(236)196-123(78(10)203)151(244)245)179-137(230)103(58-83-64-167-89-29-19-18-28-87(83)89)183-131(224)95(43-46-114(158)208)177-148(241)120(74(5)6)194-141(234)101(54-79-24-14-12-15-25-79)182-138(231)105(61-117(211)212)185-130(223)94(42-45-113(157)207)171-124(217)75(7)170-127(220)91(31-22-49-165-152(160)161)172-128(221)92(32-23-50-166-153(162)163)174-146(239)110(69-199)191-140(233)107(63-119(215)216)186-134(227)98(53-73(3)4)178-135(228)99(56-81-33-37-85(204)38-34-81)180-129(222)90(30-20-21-48-154)173-145(238)109(68-198)190-136(229)100(57-82-35-39-86(205)40-36-82)181-139(232)106(62-118(213)214)187-147(240)111(70-200)192-150(243)122(77(9)202)195-142(235)102(55-80-26-16-13-17-27-80)188-149(242)121(76(8)201)193-116(210)66-168-126(219)93(41-44-112(156)206)175-144(237)108(67-197)189-125(218)88(155)59-84-65-164-71-169-84;;;;/h12-19,24-29,33-40,64-65,71-78,88,90-111,120-123,167,197-205H,20-23,30-32,41-63,66-70,154-155H2,1-11H3,(H2,156,206)(H2,157,207)(H2,158,208)(H2,159,209)(H,164,169)(H,168,219)(H,170,220)(H,171,217)(H,172,221)(H,173,238)(H,174,239)(H,175,237)(H,176,226)(H,177,241)(H,178,228)(H,179,230)(H,180,222)(H,181,232)(H,182,231)(H,183,224)(H,184,225)(H,185,223)(H,186,227)(H,187,240)(H,188,242)(H,189,218)(H,190,229)(H,191,233)(H,192,243)(H,193,210)(H,194,234)(H,195,235)(H,196,236)(H,211,212)(H,213,214)(H,215,216)(H,244,245)(H4,160,161,165)(H4,162,163,166);4*1H/t75-,76+,77+,78+,88-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,120-,121-,122-,123-;;;;/m0..../s1
SMILES: O=C(N[C@@H](CO)C(N[C@@H](CCC(N)=O)C(NCC(N[C@@H]([C@H](O)C)C(N[C@@H](CC1=CC=CC=C1)C(N[C@@H]([C@H](O)C)C(N[C@@H](CO)C(N[C@@H](CC(O)=O)C(N[C@@H](CC2=CC=C(C=C2)O)C(N[C@@H](CO)C(N[C@@H](CCCCN)C(N[C@@H](CC3=CC=C(C=C3)O)C(N[C@@H](CC(C)C)C(N[C@@H](CC(O)=O)C(N[C@@H](CO)C(N[C@@H](CCCNC(N)=N)C(N[C@@H](CCCNC(N)=N)C(N[C@@H](C)C(N[C@@H](CCC(N)=O)C(N[C@@H](CC(O)=O)C(N[C@@H](CC4=CC=CC=C4)C(N[C@@H](C(C)C)C(N[C@@H](CCC(N)=O)C(N[C@@H](CC5=CNC6=CC=CC=C56)C(N[C@@H](CC(C)C)C(N[C@@H](CCSC)C(N[C@@H](CC(N)=O)C(N[C@@H]([C@H](O)C)C(O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)[C@H](CC7=CNC=N7)N.[H]Cl.[H]Cl.[H]Cl.[H]Cl
Molecular Formula: C153H229Cl4N43O49S
Molecular Weight: 3628.627

Glucagon HCl

CAS No.: 16941-32-5

Inhibitors

VCID: VC0528972

Molecular Formula: C153H229Cl4N43O49S

Molecular Weight: 3628.627

Purity: >98% (or refer to the Certificate of Analysis)

Glucagon HCl - 16941-32-5

CAS No. 16941-32-5
Product Name Glucagon HCl
Molecular Formula C153H229Cl4N43O49S
Molecular Weight 3628.627
IUPAC Name H-His-Ser-Gln-Gly-Thr-Phe-Thr-Ser-Asp-Tyr-Ser-Lys-Tyr-Leu-Asp-Ser-Arg-Arg-Ala-Gln-Asp-Phe-Val-Gln-Trp-Leu-Met-Asn-Thr-OH, tetrahydrochloride
Standard InChI InChI=1S/C153H225N43O49S.4ClH/c1-72(2)52-97(133(226)176-96(47-51-246-11)132(225)184-104(60-115(159)209)143(236)196-123(78(10)203)151(244)245)179-137(230)103(58-83-64-167-89-29-19-18-28-87(83)89)183-131(224)95(43-46-114(158)208)177-148(241)120(74(5)6)194-141(234)101(54-79-24-14-12-15-25-79)182-138(231)105(61-117(211)212)185-130(223)94(42-45-113(157)207)171-124(217)75(7)170-127(220)91(31-22-49-165-152(160)161)172-128(221)92(32-23-50-166-153(162)163)174-146(239)110(69-199)191-140(233)107(63-119(215)216)186-134(227)98(53-73(3)4)178-135(228)99(56-81-33-37-85(204)38-34-81)180-129(222)90(30-20-21-48-154)173-145(238)109(68-198)190-136(229)100(57-82-35-39-86(205)40-36-82)181-139(232)106(62-118(213)214)187-147(240)111(70-200)192-150(243)122(77(9)202)195-142(235)102(55-80-26-16-13-17-27-80)188-149(242)121(76(8)201)193-116(210)66-168-126(219)93(41-44-112(156)206)175-144(237)108(67-197)189-125(218)88(155)59-84-65-164-71-169-84;;;;/h12-19,24-29,33-40,64-65,71-78,88,90-111,120-123,167,197-205H,20-23,30-32,41-63,66-70,154-155H2,1-11H3,(H2,156,206)(H2,157,207)(H2,158,208)(H2,159,209)(H,164,169)(H,168,219)(H,170,220)(H,171,217)(H,172,221)(H,173,238)(H,174,239)(H,175,237)(H,176,226)(H,177,241)(H,178,228)(H,179,230)(H,180,222)(H,181,232)(H,182,231)(H,183,224)(H,184,225)(H,185,223)(H,186,227)(H,187,240)(H,188,242)(H,189,218)(H,190,229)(H,191,233)(H,192,243)(H,193,210)(H,194,234)(H,195,235)(H,196,236)(H,211,212)(H,213,214)(H,215,216)(H,244,245)(H4,160,161,165)(H4,162,163,166);4*1H/t75-,76+,77+,78+,88-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,120-,121-,122-,123-;;;;/m0..../s1
Standard InChIKey DLAGKSYYPKVDCE-GEZPAFOGSA-N
SMILES O=C(N[C@@H](CO)C(N[C@@H](CCC(N)=O)C(NCC(N[C@@H]([C@H](O)C)C(N[C@@H](CC1=CC=CC=C1)C(N[C@@H]([C@H](O)C)C(N[C@@H](CO)C(N[C@@H](CC(O)=O)C(N[C@@H](CC2=CC=C(C=C2)O)C(N[C@@H](CO)C(N[C@@H](CCCCN)C(N[C@@H](CC3=CC=C(C=C3)O)C(N[C@@H](CC(C)C)C(N[C@@H](CC(O)=O)C(N[C@@H](CO)C(N[C@@H](CCCNC(N)=N)C(N[C@@H](CCCNC(N)=N)C(N[C@@H](C)C(N[C@@H](CCC(N)=O)C(N[C@@H](CC(O)=O)C(N[C@@H](CC4=CC=CC=C4)C(N[C@@H](C(C)C)C(N[C@@H](CCC(N)=O)C(N[C@@H](CC5=CNC6=CC=CC=C56)C(N[C@@H](CC(C)C)C(N[C@@H](CCSC)C(N[C@@H](CC(N)=O)C(N[C@@H]([C@H](O)C)C(O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)[C@H](CC7=CNC=N7)N.[H]Cl.[H]Cl.[H]Cl.[H]Cl
Appearance Solid powder
Description Glucagon is a peptide hormone, produced by alpha cells of the pancreas. It works to raise the concentration of glucose in the bloodstream. Its effect is opposite that of insulin, which lowers the glucose. The pancreas releases glucagon when the concentration of glucose in the bloodstream falls too low. Glucagon causes the liver to convert stored glycogen into glucose, which is released into the bloodstream. High blood-glucose levels stimulate the release of insulin. Insulin allows glucose to be taken up and used by insulin-dependent tissues.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO, not in water
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms Glucagon HCl
Reference 1: Honda K. Glucagon-related peptides and the regulation of food intake in chickens. Anim Sci J. 2016 May 6. doi: 10.1111/asj.12619. [Epub ahead of print] Review. PubMed PMID: 27150835.
2: Kang YM, Jung CH. Cardiovascular Effects of Glucagon-Like Peptide-1 Receptor Agonists. Endocrinol Metab (Seoul). 2016 Apr 25. [Epub ahead of print] Review. PubMed PMID: 27118277.
3: Abraham MA, Lam TK. Glucagon action in the brain. Diabetologia. 2016 Apr 26. [Epub ahead of print] Review. PubMed PMID: 27115416.
4: Lee YH, Wang MY, Yu XX, Unger RH. Glucagon is the key factor in the development of diabetes. Diabetologia. 2016 Apr 26. [Epub ahead of print] Review. PubMed PMID: 27115412.
5: Samson WK, Stein LM, Elrick M, Salvatori A, Kolar G, Corbett JA, Yosten GL. Hypoglycemia unawareness prevention: Targeting glucagon production. Physiol Behav. 2016 Apr 11. pii: S0031-9384(16)30147-0. doi: 10.1016/j.physbeh.2016.04.012. [Epub ahead of print] Review. PubMed PMID: 27080082.
6: Fletcher MM, Halls ML, Christopoulos A, Sexton PM, Wootten D. The complexity of signalling mediated by the glucagon-like peptide-1 receptor. Biochem Soc Trans. 2016 Apr 15;44(2):582-8. doi: 10.1042/BST20150244. Review. PubMed PMID: 27068973.
7: Tudurí E, López M, Diéguez C, Nadal A, Nogueiras R. Glucagon-Like Peptide 1 Analogs and their Effects on Pancreatic Islets. Trends Endocrinol Metab. 2016 May;27(5):304-18. doi: 10.1016/j.tem.2016.03.004. Epub 2016 Apr 6. Review. PubMed PMID: 27062006.
8: Kalra S, Baruah MP, Sahay RK, Unnikrishnan AG, Uppal S, Adetunji O. Glucagon-like peptide-1 receptor agonists in the treatment of type 2 diabetes: Past, present, and future. Indian J Endocrinol Metab. 2016 Mar-Apr;20(2):254-67. doi: 10.4103/2230-8210.176351. Review. PubMed PMID: 27042424; PubMed Central PMCID: PMC4792029.
9: Peng H, Want LL, Aroda VR. Safety and Tolerability of Glucagon-Like Peptide-1 Receptor Agonists Utilizing Data from the Exenatide Clinical Trial Development Program. Curr Diab Rep. 2016 May;16(5):44. doi: 10.1007/s11892-016-0728-4. Review. PubMed PMID: 27037706.
10: Harp JB, Yancopoulos GD, Gromada J. Glucagon Orchestrates Stress-induced Hyperglycemia. Diabetes Obes Metab. 2016 Mar 29. doi: 10.1111/dom.12668. [Epub ahead of print] Review. PubMed PMID: 27027662.
11: Guo X, Yang Q, Dong J, Liao L, Zhang W, Liu F. Tumour Risk with Once-Weekly Glucagon-Like Peptide-1 Receptor Agonists in Type 2 Diabetes Mellitus Patients: A Systematic Review. Clin Drug Investig. 2016 Mar 15. [Epub ahead of print] Review. PubMed PMID: 26979594.
12: Athauda D, Foltynie T. The glucagon-like peptide 1 (GLP) receptor as a therapeutic target in Parkinson's disease: mechanisms of action. Drug Discov Today. 2016 Feb 3. pii: S1359-6446(16)30001-0. doi: 10.1016/j.drudis.2016.01.013. [Epub ahead of print] Review. PubMed PMID: 26851597.
13: Mayfield K, Siskind D, Winckel K, Russell AW, Kisely S, Smith G, Hollingworth S. Glucagon-like peptide-1 agonists combating clozapine-associated obesity and diabetes. J Psychopharmacol. 2016 Mar;30(3):227-36. doi: 10.1177/0269881115625496. Epub 2016 Jan 22. Review. PubMed PMID: 26801056.
14: Kim KS, Jang HJ. Medicinal Plants Qua Glucagon-Like Peptide-1 Secretagogue via Intestinal Nutrient Sensors. Evid Based Complement Alternat Med. 2015;2015:171742. doi: 10.1155/2015/171742. Epub 2015 Dec 15. Review. PubMed PMID: 26788106; PubMed Central PMCID: PMC4693015.
15: Giorgino F, Bonadonna RC, Gentile S, Vettor R, Pozzilli P. Treatment intensification in patients with inadequate glycemic control on basal insulin: rationale and clinical evidence for the use of lixisenatide and other glucagon-like peptide-1 receptor agonists. Diabetes Metab Res Rev. 2016 Jan 20. doi: 10.1002/dmrr.2775. [Epub ahead of print] Review. PubMed PMID: 26787264.
16: Wewer Albrechtsen NJ, Challis B, Damjanov I, Holst JJ. Do glucagonomas always produce glucagon? Bosn J Basic Med Sci. 2016 Feb 1;16(1):1-7. doi: 10.17305/bjbms.2015.794. Review. PubMed PMID: 26773171; PubMed Central PMCID: PMC4765933.
17: Davidson JA, Holland WL, Roth MG, Wang MY, Lee Y, Yu X, McCorkle SK, Scherer PE, Unger RH. Glucagon therapeutics, dawn of a new era for diabetes care. Diabetes Metab Res Rev. 2016 Jan 4. doi: 10.1002/dmrr.2773. [Epub ahead of print] Review. PubMed PMID: 26729301.
18: Lee CY. Glucagon-Like Peptide-1 Formulation - the Present and Future Development in Diabetes Treatment. Basic Clin Pharmacol Toxicol. 2016 Mar;118(3):173-80. doi: 10.1111/bcpt.12524. Epub 2015 Dec 28. Review. PubMed PMID: 26551045.
19: Madsbad S. Review of head-to-head comparisons of glucagon-like peptide-1 receptor agonists. Diabetes Obes Metab. 2016 Apr;18(4):317-32. doi: 10.1111/dom.12596. Epub 2015 Dec 29. Review. PubMed PMID: 26511102.
20: Smits MM, Tonneijck L, Muskiet MH, Kramer MH, Cahen DL, van Raalte DH. Gastrointestinal actions of glucagon-like peptide-1-based therapies: glycaemic control beyond the pancreas. Diabetes Obes Metab. 2016 Mar;18(3):224-35. doi: 10.1111/dom.12593. Epub 2016 Jan 5. Review. PubMed PMID: 26500045.
Last Modified Aug 20 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator